molecular formula C21H20ClN3O5S B2389398 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 893931-62-9

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B2389398
CAS RN: 893931-62-9
M. Wt: 461.92
InChI Key: XMYWJGCWKJRDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O5S and its molecular weight is 461.92. The purity is usually 95%.
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Scientific Research Applications

Herbicide Activity

  • Chloroacetamide compounds, such as metazachlor, show selective herbicidal activity and are used to control annual grasses and broad-leaved weeds in various crops. They act by inhibiting fatty acid synthesis in plants (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, as demonstrated by various in vitro assays (Chkirate et al., 2019).

Molecular Docking and Quantum Chemical Calculations

  • Molecular structure and spectroscopic data of related chlorophenyl-pyrazol-yl-thiazole derivatives have been studied using computational methods like DFT. These studies help in understanding the biological effects of such compounds through molecular docking predictions (Viji et al., 2020).

Synthesis of Derivatives and Anti-tumor Evaluations

  • Pyrazole derivatives have been synthesized and tested against human tumor cell lines. Some derivatives showed higher inhibitory effects than standard drugs, highlighting their potential in anti-tumor applications (Mohareb et al., 2014).

Computational and Pharmacological Evaluation for Various Biological Actions

  • Oxadiazole and pyrazole derivatives have been evaluated computationally and pharmacologically for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research provides insights into the versatile biological applications of these compounds (Faheem, 2018).

Nonlinear Optical Properties

  • The nonlinear optical properties of acetamide structures, including those with chlorophenyl and pyrazole components, have been investigated. These studies are crucial for developing materials for photonic devices like optical switches and modulators (Castro et al., 2017).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c1-2-29-16-7-9-17(10-8-16)30-11-20(26)23-21-18-12-31(27,28)13-19(18)24-25(21)15-5-3-14(22)4-6-15/h3-10H,2,11-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYWJGCWKJRDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide

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